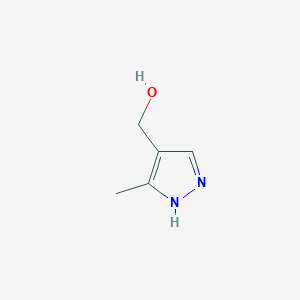
(3-Methyl-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(3-Methyl-1H-pyrazol-4-yl)methanol" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of pharmacological activities and are often used as key frameworks in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a convergent synthesis approach was used to create a series of polysubstituted pyrazolyl methanones, starting from isatin and alky(aryl/heteroaryl) ketones. This process involved a [3+2] cyclocondensation reaction, yielding products with up to 95% efficiency . Another synthesis method reported the condensation of cinnolinone with isonicotinic acid hydrazide in absolute ethanol to produce chloro-methyl-pyrazolo cinnolinyl methanone . These methods highlight the versatility and adaptability of pyrazole synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with variations in dihedral angles and bond lengths contributing to their chemical properties. For example, bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate features two independent molecules with similar C—Se—C bond angles and varying dihedral angles between the pyrazole and neighboring pyridine rings . Such structural details are crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including classical dehydration to yield dehydrated heterocyclic derivatives . The Dimroth rearrangement is another reaction utilized during the synthesis of pyrazolyl methanones, demonstrating the chemical flexibility of the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a methyl-phenyl-pyrazolyl methanone was determined by X-ray diffraction, providing insights into its density and spatial arrangement . Computational calculations using DFT methods have been employed to analyze structural parameters, vibrational spectra, electronic properties, and chemical reactivity of diphenyl-pyrazolyl methanone, revealing its non-planar structure and stability .
Scientific Research Applications
Chemical Reactions and Synthesis
- The reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide produces 1-acyl-1H-pyrazoles, with variations depending on the solvent used. In methanol, this reaction forms (alkylsulfanyl)methyl-substituted 1H-pyrazoles (Baeva et al., 2020).
- Synthesis of certain pyrazole derivatives, like 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles, has been achieved under ultrasonic conditions in ethanol or methanol, offering advantages such as simple work-up, shorter reaction times, and good yields (Trilleras et al., 2013).
Crystallography and Structural Analysis
- A study on the crystal structure of Bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} Disulfide revealed a special "U" conformation in the solid state, showing the structural versatility of pyrazole derivatives (Liu et al., 2005).
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including some incorporating (3-Methyl-1H-pyrazol-4-yl)methanol, have been synthesized and shown to possess significant antimicrobial and anticancer activity. This indicates the potential of these compounds in therapeutic applications (Hafez et al., 2016).
Environmental and Material Science
- In the field of corrosion inhibition, compounds like (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol have been evaluated for their effectiveness in preventing steel corrosion in acidic conditions. Their efficacy as cathodic inhibitors makes them valuable for industrial applications (Tebbji et al., 2005).
properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(3-8)2-6-7-4/h2,8H,3H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNVBVNWISWQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609255 |
Source


|
| Record name | (5-Methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
51445-36-4 |
Source


|
| Record name | (5-Methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




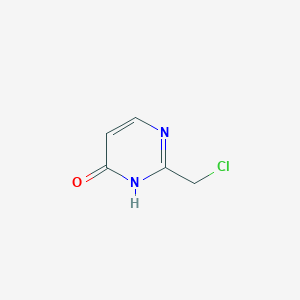

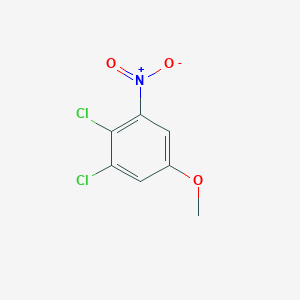
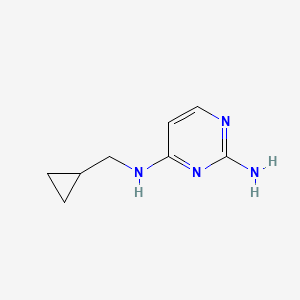
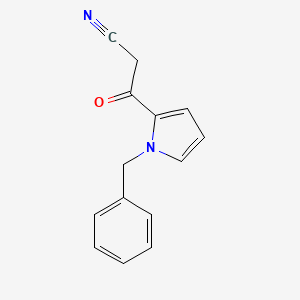
![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

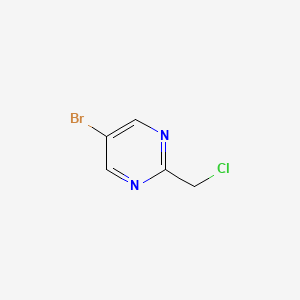

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)